(2E)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide: is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a phenoxymethyl group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde to form the thiadiazole core. This intermediate is then reacted with phenoxymethyl chloride under basic conditions to introduce the phenoxymethyl group. The final step involves the condensation of the resulting intermediate with cinnamoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the phenoxymethyl group.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy in treating specific diseases and its mechanism of action at the molecular level.
Industry
In industrial applications, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide: shares similarities with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H15N3O2S |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
(E)-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H15N3O2S/c22-16(12-11-14-7-3-1-4-8-14)19-18-21-20-17(24-18)13-23-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,21,22)/b12-11+ |
InChI Key |
PJFHFZKVCJNJIE-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)COC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)COC3=CC=CC=C3 |
Origin of Product |
United States |
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